molecular formula C11H9BrO B8761693 2-Bromo-5-(3-methylphenyl)furan CAS No. 89930-08-5

2-Bromo-5-(3-methylphenyl)furan

Cat. No.: B8761693
CAS No.: 89930-08-5
M. Wt: 237.09 g/mol
InChI Key: AVABTHIZVIAMND-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-methylphenyl)furan is a halogenated furan derivative characterized by a bromine substituent at the 2-position of the furan ring and a 3-methylphenyl group at the 5-position.

Properties

CAS No.

89930-08-5

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

2-bromo-5-(3-methylphenyl)furan

InChI

InChI=1S/C11H9BrO/c1-8-3-2-4-9(7-8)10-5-6-11(12)13-10/h2-7H,1H3

InChI Key

AVABTHIZVIAMND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(O2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of brominated furans is heavily influenced by substituents. Key analogs include:

Compound Name Substituents (Position) Key Structural Features
2-Bromo-5-(2-bromo-2-nitrovinyl)furan Br (2), 2-bromo-2-nitrovinyl (5) Dibrominated nitrovinyl group
2-Bromo-5-(2-methyl-2-nitrovinyl)furan Br (2), 2-methyl-2-nitrovinyl (5) Methyl-nitrovinyl group
2-Bromo-5-(3-(bromomethyl)phenyl)furan Br (2), 3-(bromomethyl)phenyl (5) Bromomethylphenyl group
2-Bromo-5-(trifluoromethylthio)furan Br (2), trifluoromethylthio (5) Electronegative CF₃S group

Key Observations :

  • Electron-withdrawing groups (e.g., nitrovinyl, CF₃S) increase polarity and reactivity, enhancing interactions with biological targets .
  • Bromine substitution at the furan ring improves stability and antimicrobial potency .
Antileishmanial and Antimicrobial Activity
Compound Activity (In Vitro/In Vivo) MIC (μg/mL) or Efficacy Notes
2-Bromo-5-(2-bromo-2-nitrovinyl)furan Reduces lesion growth in mice (CL*) Comparable to amphotericin B
2-Bromo-5-(2-methyl-2-nitrovinyl)furan Inactive in chronic CL models No efficacy observed
Dibrominated nitrovinylfurans Broad-spectrum antibacterial MIC ≤4 μg/mL (Gram± bacteria)

Notes:

  • CL = Cutaneous leishmaniasis. The dibromo-nitrovinyl derivative (furvina) showed superior antileishmanial activity due to increased electron density at the C1 position, enhancing electrophilic reactivity .
  • Methyl-substituted analogs (e.g., UC245) exhibited reduced efficacy, highlighting the critical role of bromine in the nitrovinyl chain .
Physicochemical Properties
Compound Boiling Point (°C) Density (g/cm³) Stability Notes
2-Bromo-5-(trifluoromethylthio)furan 182.8 (predicted) 1.904 High thermal stability
Nitrovinylfurans (e.g., furvina) N/A N/A Sublimation tendencies

Key Trends :

  • Nitro groups contribute to sublimation under ambient conditions, requiring careful storage .
  • Trifluoromethylthio groups enhance thermal stability, making such derivatives suitable for industrial applications .

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